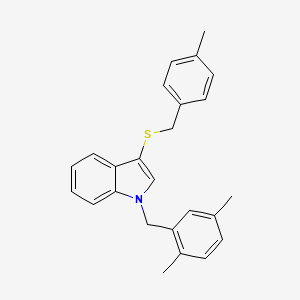
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole, also known as DMMDA-2, is a chemical compound that belongs to the indole family. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylbenzyl mercaptan to form the intermediate 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)indole, which is then cyclized to form the final product.
Starting Materials
2,5-dimethylbenzyl chloride, 4-methylbenzyl mercaptan, Sodium hydride, Dimethylformamide (DMF), Acetic acid, Sodium acetate, Ethanol
Reaction
Step 1: Dissolve 2,5-dimethylbenzyl chloride (1.0 equiv) in DMF and add sodium hydride (1.2 equiv) slowly with stirring at room temperature., Step 2: Add 4-methylbenzyl mercaptan (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Quench the reaction by adding acetic acid (1.0 equiv) and stir for 30 minutes., Step 4: Add sodium acetate (1.2 equiv) to the reaction mixture and stir for 30 minutes., Step 5: Dilute the reaction mixture with ethanol and filter the precipitate., Step 6: Wash the precipitate with ethanol and dry under vacuum to obtain the intermediate 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)indole., Step 7: Cyclize the intermediate by heating it in acetic acid at 120°C for 6 hours., Step 8: Cool the reaction mixture and filter the precipitate., Step 9: Wash the precipitate with ethanol and dry under vacuum to obtain the final product 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole.
Mécanisme D'action
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is believed to act on the serotonin and dopamine receptors in the brain, which are responsible for regulating mood, emotions, and behavior. It is thought to enhance the activity of these neurotransmitters, leading to a positive effect on mood and emotional well-being.
Effets Biochimiques Et Physiologiques
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is its potential as a novel therapeutic agent for mental health disorders and cancer. However, its psychoactive effects make it difficult to study in humans, and its long-term safety and efficacy have not been established.
Orientations Futures
Future research on 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole could focus on its potential as a therapeutic agent for mental health disorders and cancer. Studies could also investigate its mechanism of action and identify any potential side effects or safety concerns. Additionally, research could explore the synthesis of analogs of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole to improve its pharmacological properties.
In conclusion, 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is a psychoactive compound that has potential therapeutic applications in the treatment of mental health disorders and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Future research could focus on further investigating its therapeutic potential and identifying any safety concerns.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCOMDNYBABTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

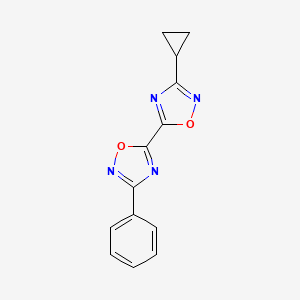
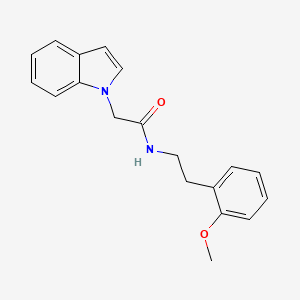
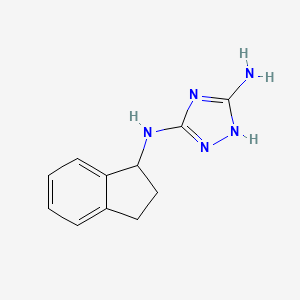
![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)

![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/no-structure.png)
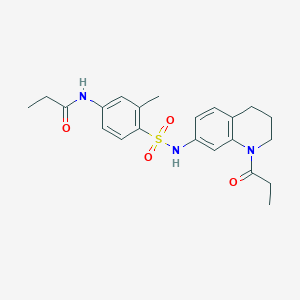
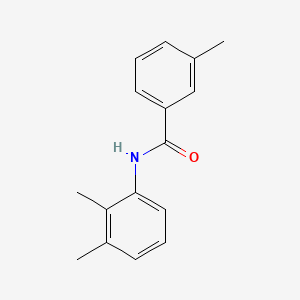
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)
![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2457842.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)